M2I-1

Spindle Assembly Checkpoint Protein-Protein Interaction Mitotic Checkpoint Complex

M2I-1 is the only validated small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction, providing precise temporal control over SAC signaling that genetic approaches cannot match. It specifically disrupts MCC assembly and weakens the spindle assembly checkpoint, enhancing cancer cell sensitivity to taxol and nocodazole by 16.4%. As a well-characterized chemical probe binding the Mad2 hydrophobic core (IC50 ~10 µM, Kd ~200 nM), it serves as an indispensable reference for combination therapy research and SAR-driven medicinal chemistry. Guaranteed ≥98% purity; shipped ambient.

Molecular Formula C19H24N4O4S
Molecular Weight 404.5 g/mol
CAS No. 6063-97-4
Cat. No. B7775849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM2I-1
CAS6063-97-4
Molecular FormulaC19H24N4O4S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
InChIInChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
InChIKeyBWEKPQUKWLNUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M2I-1 (CAS 6063-97-4): A First-in-Class Mad2-Cdc20 Protein-Protein Interaction Inhibitor for Spindle Assembly Checkpoint Research


M2I-1 (also known as Mad2 Inhibitor-1; CAS 6063-97-4) is a cell-permeable nitrobenzylidene-thiobarbiturate small molecule . It is the first-in-class inhibitor that directly and selectively targets the hydrophobic core of the mitotic arrest deficient 2 (Mad2) protein, thereby disrupting its essential protein-protein interaction (PPI) with cell division cycle 20 (Cdc20) [1]. This disruption impairs the formation of the mitotic checkpoint complex (MCC) and weakens the spindle assembly checkpoint (SAC) response in cells [1][2]. M2I-1 has a molecular weight of 404.48 g/mol and a purity typically ≥98% .

Why General SAC or PPI Inhibitors Cannot Substitute for M2I-1 in Mad2-Cdc20 Interaction Studies


M2I-1's value is predicated on its unique mechanism of action as the first and only well-characterized small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction [1]. Unlike broad-spectrum mitotic inhibitors or kinase-targeting agents (e.g., Aurora or Polo-like kinase inhibitors) that affect multiple downstream pathways, M2I-1 provides a specific probe for dissecting the SAC at the critical juncture of MCC assembly . Substitution with other compounds, even those acting on the SAC (like microtubule poisons) or PPI inhibitors, would fail to replicate this specific disruption, leading to different phenotypic outcomes and confounding data interpretation [2]. The quantitative evidence below substantiates why M2I-1 is the definitive tool for this specific interaction.

M2I-1 Procurement Evidence: Quantifiable Differentiation from Other SAC and PPI Inhibitors


M2I-1's First-in-Class Selectivity for Mad2-Cdc20 Interaction Disruption vs. Kinase Inhibitors

M2I-1 is the first reported small molecule inhibitor that selectively disrupts the Mad2-Cdc20 protein-protein interaction (PPI) within the SAC [1]. While other SAC-targeting compounds like ZM447439 (Aurora kinase inhibitor) or BI 2536 (PLK1 inhibitor) exhibit potent kinase inhibition (e.g., ZM447439 has an IC50 of 110 nM for Aurora A), their mechanisms are fundamentally different and result in broad cellular effects . M2I-1's direct binding to the hydrophobic core of Mad2 and disruption of its conformational dynamics provides a unique, specific tool for probing the SAC at the MCC assembly stage [1].

Spindle Assembly Checkpoint Protein-Protein Interaction Mitotic Checkpoint Complex

M2I-1's Measurable In Vitro Potency for Mad2-Cdc20 Inhibition (IC50 ~10 µM) vs. Other PPI Inhibitors

In a fluorescence polarization (FP) assay measuring the inhibition of Mad2 binding to the Mad2-binding peptide (Mbp1), M2I-1 exhibits an IC50 of approximately 10.0 µM and a Kd of 200 nM . While this potency may be considered moderate compared to optimized kinase inhibitors, it is significant for a first-in-class PPI inhibitor targeting a complex protein interface. No other small molecule PPI inhibitor has been reported with comparable, validated activity against the Mad2-Cdc20 interaction [1].

Fluorescence Polarization IC50 Binding Affinity

M2I-1 Enhances Cancer Cell Sensitivity to Anti-Mitotic Drugs: A 16.4% Increase in Cell Death vs. Nocodazole Alone

In HeLa cells, treatment with 50 µM M2I-1 alone does not induce significant cell death. However, when combined with 60 ng/mL nocodazole (a microtubule poison), M2I-1 significantly increases cell death by 16.4% compared to nocodazole treatment alone [1]. This demonstrates that M2I-1 acts as a chemosensitizer, enhancing the efficacy of anti-mitotic agents. This is a key differentiator from standalone cytotoxic agents or other SAC modulators that may directly induce cell death.

Chemosensitization Apoptosis Anti-mitotic

M2I-1 Reduces Paclitaxel-Induced Mitotic Duration in HeLa Cells: Functional SAC Impairment at 25 µM

M2I-1 significantly reduces the mitotic duration in HeLa cells treated with 0.5 µM paclitaxel, a known microtubule-stabilizing anti-mitotic drug . At a concentration of 25 µM, M2I-1 impairs the function of the spindle assembly checkpoint (SAC), thereby accelerating mitotic exit. This is a direct functional consequence of disrupting the Mad2-Cdc20 interaction and contrasts with other compounds that may cause mitotic arrest but not directly weaken the SAC response.

Mitotic Duration Paclitaxel SAC Function

M2I-1's Unique Covalent Interaction with Mad2 Cys149 via Reversible Michael Addition

M2I-1 is suggested to covalently modify Mad2 at Cys149 via a reversible Michael adduct formation . This is a unique binding mechanism among reported SAC inhibitors, which are typically ATP-competitive kinase inhibitors (e.g., ZM447439, BI 2536) or microtubule-targeting agents. The reversible covalent nature may offer a prolonged pharmacodynamic effect while maintaining a degree of reversibility that could be advantageous for chemical biology studies.

Covalent Inhibitor Mechanism of Action Cysteine Modification

M2I-1 Procurement Scenarios: Targeted Applications in Spindle Assembly Checkpoint and Chemosensitization Research


Dissecting the Spindle Assembly Checkpoint (SAC) Signaling Mechanism

As the only validated small molecule inhibitor of the Mad2-Cdc20 PPI, M2I-1 is an indispensable tool for researchers studying SAC activation, MCC assembly, and the molecular basis of mitotic fidelity [1]. Its use enables precise temporal control over SAC signaling, a feat not possible with genetic knockdown or overexpression approaches, allowing for detailed mechanistic studies in synchronized cell populations [1][2].

Combination Chemotherapy and Drug Resistance Studies

M2I-1's demonstrated ability to enhance the sensitivity of cancer cell lines to anti-mitotic drugs (e.g., taxol, nocodazole) by 16.4% [2] makes it a key compound for preclinical research into combination therapies. It is particularly relevant for studies aimed at overcoming resistance to taxanes or vinca alkaloids in breast, ovarian, and lung cancer models, where M2I-1 can be used to potentiate the apoptotic response .

Chemical Biology and Probe Development for Protein-Protein Interactions

M2I-1 serves as a critical reference standard and starting point for medicinal chemistry programs focused on developing more potent and selective PPI inhibitors targeting the SAC [1]. Its well-characterized binding site (Mad2 hydrophobic core), reversible covalent mechanism, and established in vitro assays (IC50, Kd) provide a robust framework for structure-activity relationship (SAR) studies and the validation of new screening hits .

Studies on Mitotic Catastrophe and Apoptosis Regulation

The combination of M2I-1 with anti-mitotic agents has been shown to trigger a distinct apoptotic pathway involving the premature degradation of Cyclin B1 and modulation of the Bcl-2 family member MCL-1s . This makes M2I-1 a valuable reagent for investigating the molecular link between mitotic checkpoint weakening and the induction of programmed cell death, providing insights into how cancer cells evade mitotic catastrophe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for M2I-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.